![molecular formula C14H21NO2 B13315000 4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-OL](/img/structure/B13315000.png)
4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-OL is an organic compound with the molecular formula C14H21NO2 It is a cyclohexanol derivative with a methoxyphenylmethylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-OL typically involves the reaction of 3-methoxybenzylamine with cyclohexanone. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation steps, ensuring a high-purity product.
化学反応の分析
Types of Reactions
4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The imine intermediate formed during synthesis can be reduced using reducing agents such as NaBH4 or LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of 4-{[(3-Methoxyphenyl)methyl]amino}cyclohexanone
Reduction: Formation of this compound
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-OL involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structural features of the compound.
類似化合物との比較
Similar Compounds
- 4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-OL
- 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-OL
- 4-{[(4-Methoxyphenyl)methyl]amino}cyclohexan-1-OL
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and cyclohexanol backbone contribute to its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
4-[(3-methoxyphenyl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C14H21NO2/c1-17-14-4-2-3-11(9-14)10-15-12-5-7-13(16)8-6-12/h2-4,9,12-13,15-16H,5-8,10H2,1H3 |
InChIキー |
SOBQCXQSCDNIHQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CNC2CCC(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



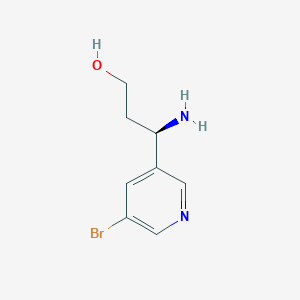
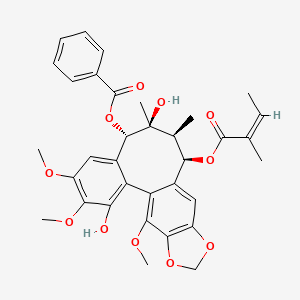
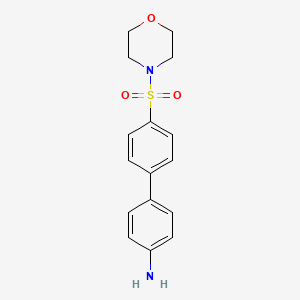
![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane](/img/structure/B13314961.png)
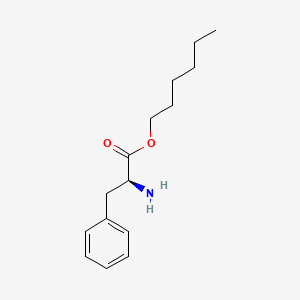
![4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol](/img/structure/B13314976.png)

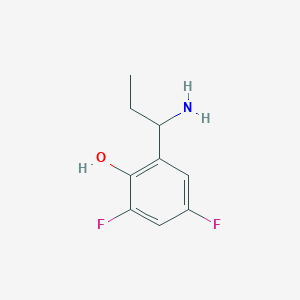
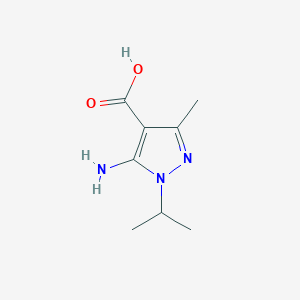
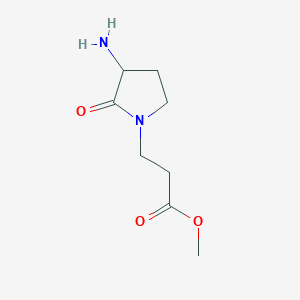
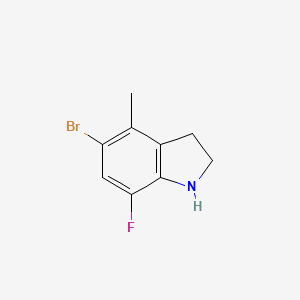

![2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol](/img/structure/B13314993.png)
